A Technical Guide to HS-Peg24-CH2CH2cooh: A Heterobifunctional Linker for Advanced Bioconjugation
A Technical Guide to HS-Peg24-CH2CH2cooh: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of HS-Peg24-CH2CH2cooh, a versatile heterobifunctional linker. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
HS-Peg24-CH2CH2cooh, also known as Thiol-PEG24-propionic acid, is a well-defined, monodisperse polyethylene glycol (PEG) derivative.[1] Its structure features a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, separated by a 24-unit PEG spacer.[2] This unique architecture allows for the sequential and specific conjugation of two different molecules.[2]
The thiol group exhibits high reactivity towards maleimide moieties and can form stable bonds with gold surfaces, making it suitable for conjugation to proteins or nanoparticles.[3] The carboxylic acid group can be activated to react with primary amines, which are abundant on the surface of proteins and other biomolecules.[3] The extended PEG24 chain imparts water solubility, reduces immunogenicity, and provides a flexible spacer to ensure that the conjugated molecules can interact effectively with their biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of HS-Peg24-CH2CH2cooh is presented in the table below.
| Property | Value | References |
| Synonyms | Thiol-PEG24-propionic acid, Thiol-PEG24-acid | |
| Molecular Formula | C51H102O26S | |
| Molecular Weight | 1163.40 g/mol | |
| Appearance | Colorless liquid or white/off-white solid | |
| Purity | Typically ≥90% | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C, protect from light and oxygen |
Applications in Bioconjugation and Drug Development
The heterobifunctional nature of HS-Peg24-CH2CH2cooh makes it a valuable tool in a variety of advanced research applications.
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Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The PEG spacer enhances the solubility and stability of the resulting ADC.
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PROTACs: In the rapidly evolving field of targeted protein degradation, this molecule serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming a PROTAC. This proximity induces the ubiquitination and subsequent degradation of the target protein.
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Nanoparticle Functionalization: The thiol group can be used to anchor the linker to the surface of gold nanoparticles, while the carboxylic acid end can be used to attach targeting ligands or therapeutic agents, enhancing their stability and creating targeted drug delivery systems.
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Bioconjugation: This linker facilitates the creation of complex bioconjugates for various research purposes, including protein-protein crosslinking and surface modification.
Experimental Protocols
The following sections provide detailed methodologies for the two primary conjugation reactions involving HS-Peg24-CH2CH2cooh.
Two-Step EDC/Sulfo-NHS Coupling of Carboxylic Acid to a Primary Amine
This protocol describes the activation of the carboxylic acid group of HS-Peg24-CH2CH2cooh using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by conjugation to a primary amine-containing molecule (e.g., a protein). The two-step process minimizes unwanted polymerization of the target molecule.
Materials:
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HS-Peg24-CH2CH2cooh
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Amine-containing molecule (e.g., antibody)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Quenching Solution: 1 M Tris or 1 M Glycine, pH 8.0
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Desalting column
Procedure:
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Activation of HS-Peg24-CH2CH2cooh: a. Dissolve HS-Peg24-CH2CH2cooh in Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the HS-Peg24-CH2CH2cooh solution. d. Incubate the reaction for 15-30 minutes at room temperature.
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Conjugation to the Amine-Containing Molecule: a. Equilibrate a desalting column with Coupling Buffer. b. Pass the activated linker solution through the desalting column to remove excess EDC and Sulfo-NHS. c. Immediately add the purified, activated linker to the amine-containing molecule (dissolved in Coupling Buffer) at a desired molar ratio (e.g., 10 to 20-fold molar excess of the linker). d. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
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Quenching and Purification: a. Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and quench any unreacted linker. b. Incubate for 30 minutes at room temperature. c. Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted reagents and byproducts.
Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group of HS-Peg24-CH2CH2cooh (after it has been conjugated to another molecule via its carboxyl group) with a maleimide-activated molecule.
Materials:
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Thiol-containing conjugate (prepared as in 3.1)
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Maleimide-activated molecule
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Conjugation Buffer: Thiol-free buffer, such as PBS, pH 6.5-7.5
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(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
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Desalting column
Procedure:
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Preparation of the Thiol-Containing Molecule: a. Dissolve the thiol-containing conjugate in degassed Conjugation Buffer. b. (Optional) If the thiol group is oxidized (forming a disulfide bond), add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce it. If using DTT, the excess DTT must be removed via a desalting column before proceeding.
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Conjugation Reaction: a. Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO or DMF) and add it to the thiol-containing molecule solution. A 10 to 20-fold molar excess of the maleimide-activated molecule is typically recommended. b. Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal it. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
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Purification: a. Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted maleimide and other byproducts.
Characterization of Conjugates
The successful synthesis and purity of the final bioconjugate can be assessed using various analytical techniques.
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Size-Exclusion Chromatography (SEC): SEC is a common method to separate the conjugate from unreacted molecules and to detect the formation of aggregates.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to determine the molecular weight of the conjugate and confirm the successful attachment of the linker and payload. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing the heterogeneity of PEGylated proteins.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate a key application of HS-Peg24-CH2CH2cooh in the context of a PROTAC and a general experimental workflow for bioconjugation.
Caption: Mechanism of action for a PROTAC like ARV-110.
Caption: General experimental workflow for bioconjugation.
